N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a combination of pyrimidine, piperidine, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves coupling these rings under specific conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide.
- Other pyrimidine-piperidine derivatives.
Uniqueness
What sets N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24F3N5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C19H24F3N5/c1-13-14(2)24-12-25-18(13)27-8-5-15(6-9-27)11-26(3)17-10-16(4-7-23-17)19(20,21)22/h4,7,10,12,15H,5-6,8-9,11H2,1-3H3 |
InChI Key |
HIVHPYFWESXQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
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